molecular formula C13H10FN3S B1438379 6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-36-3

6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1438379
M. Wt: 259.3 g/mol
InChI Key: CQJSYHWVFLQSEO-UHFFFAOYSA-N
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Description

The compound “6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine” is a complex organic molecule that contains a benzothiazole ring, a pyridine ring, and two fluorine atoms. Benzothiazoles are heterocyclic compounds with diverse applications in fields like medicine, agriculture, and materials science . Pyridines are also versatile heterocycles used in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and pyridine rings, introduction of the fluorine atoms, and attachment of the pyridine to the benzothiazole via a methylene bridge. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyridine rings, the two fluorine atoms attached to the 6-position of the benzothiazole and the pyridine, and the methylene bridge connecting the two rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the presence of the nitrogen atoms in the heterocyclic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the fluorine atoms, and the characteristics of the benzothiazole and pyridine rings .

Scientific Research Applications

1. Imaging Agent Development

6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine derivatives have been explored as potential agents for imaging. Specifically, in the context of positron emission tomography (PET) imaging, compounds with fluorine substitution have been synthesized and evaluated. For instance, the study by Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds, which showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds were considered as potential imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008). Similarly, Serdons et al. (2009) synthesized fluorinated 2-phenylbenzothiazoles and evaluated them as amyloid plaque imaging agents for Alzheimer's disease, indicating the utility of such compounds in neuroimaging (Serdons et al., 2009).

2. Therapeutic Agent Exploration

Compounds related to 6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine have been investigated for their therapeutic potential in various contexts. The study by Wang et al. (2011) involved virtual screening targeting the urokinase receptor and led to the synthesis of compounds that blocked angiogenesis and inhibited cell growth, suggesting potential applications in cancer therapy (Wang et al., 2011). The research by Husain et al. (2016) synthesized new derivatives and found that some possessed significant in vivo diuretic activity, indicating potential as diuretic agents (Husain et al., 2016).

3. Metabolism and Excretion Studies

Understanding the metabolism and excretion of related compounds is crucial for drug development. Tang et al. (2002) studied the metabolism and excretion of a thiazole benzenesulfonamide derivative, a potent agonist of the human beta3-adrenergic receptor, identifying various metabolites and suggesting mechanisms of amino acid conjugation, highlighting the importance of metabolic pathways in drug development and safety (Tang et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, potential biological activity, and the specific conditions under which it’s handled .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, studying its reactivity and physical properties, and developing efficient methods for its synthesis .

properties

IUPAC Name

6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-10-3-4-11-12(6-10)18-13(17-11)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSYHWVFLQSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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